5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine
CAS No.: 313251-16-0
Cat. No.: VC21497561
Molecular Formula: C18H18N2S
Molecular Weight: 294.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313251-16-0 |
|---|---|
| Molecular Formula | C18H18N2S |
| Molecular Weight | 294.4g/mol |
| IUPAC Name | 5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C18H18N2S/c1-12-4-8-15(9-5-12)17-14(3)21-18(20-17)19-16-10-6-13(2)7-11-16/h4-11H,1-3H3,(H,19,20) |
| Standard InChI Key | LVPRSVKWTVJMGG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)C)C |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)C)C |
Introduction
Chemical Identity and Classification
Structural Overview
5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine belongs to the class of thiazole derivatives. The compound features a five-membered thiazole ring with nitrogen and sulfur atoms at positions 3 and 1, respectively. The molecular structure includes two 4-methylphenyl (p-tolyl) groups attached to the thiazole scaffold - one at the N-position of the 2-amino group and another at position 4 of the thiazole ring. Additionally, a methyl group is present at position 5 of the thiazole ring .
Identification Parameters
The compound is uniquely identified by several chemical identifiers as detailed in Table 1:
| Identifier Type | Value |
|---|---|
| PubChem CID | 740984 |
| IUPAC Name | 5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine |
| Molecular Formula | C₁₈H₁₈N₂S |
| Molecular Weight | 294.4 g/mol |
| InChI | InChI=1S/C18H18N2S/c1-12-4-8-15(9-5-12)17-14(3)21-18(20-17)19-16-10-6-13(2)7-11-16/h4-11H,1-3H3,(H,19,20) |
| InChIKey | LVPRSVKWTVJMGG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)C)C |
Table 1: Chemical Identifiers of 5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine
Physical and Chemical Properties
Structural Features
Synthetic Approaches and Related Compounds
Related Compounds
Several structurally related compounds appear in the scientific literature:
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4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine, which shares the thiazole-2-amine scaffold but features a different substitution pattern.
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5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine, which contains a thiadiazole ring instead of thiazole but maintains the 2-amino functionality and p-tolyl substitution .
Understanding these related compounds provides context for the potential chemical behavior and applications of 5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine.
Comparative Analysis with Related Compounds
Structural Comparison
Table 2 provides a comparative analysis of 5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine with structurally related compounds:
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| 5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine | Thiazole | Two p-tolyl groups, methyl at position 5 | 294.4 |
| 4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine | Thiazole | Trifluoromethoxy phenyl, methyl at position 4 | 288.29 |
| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | Thiadiazole | Single p-tolyl group | Not specified in search results |
Table 2: Structural Comparison of Related Thiazole/Thiadiazole Derivatives
Bioisosterism and Pharmacological Implications
The concept of bioisosterism is relevant when considering the pharmacological properties of 5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine. While 1,3,4-thiadiazole is considered a bioisostere of pyridazine, 1,3-thiazole (present in the target compound) demonstrates distinct pharmacological behaviors. The substitution of -CH=CH- by -S- in heterocyclic structures significantly influences the biological activity profile of these compounds .
Research Context and Current Status
Documentation and Registration
5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine has been documented in chemical databases with the following timeline:
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Creation date in PubChem: July 8, 2005
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Latest modification: March 1, 2025 (Note: This appears to be a future date in the database, likely an error or recent update)
Research Gaps and Future Directions
Several aspects of 5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine remain unexplored:
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Comprehensive pharmacological screening to determine specific biological activities
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Structure-activity relationship studies through systematic modification of substituents
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Investigation of potential therapeutic applications based on the known activities of related thiazole derivatives
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Development of optimized synthetic routes for efficient preparation
These research gaps represent opportunities for future scientific investigation into this compound.
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